molecular formula C8H9F2N B1304899 1-(3,5-Difluorophenyl)ethylamine CAS No. 321318-29-0

1-(3,5-Difluorophenyl)ethylamine

Cat. No. B1304899
M. Wt: 157.16 g/mol
InChI Key: XTIXPIMMHGCRJD-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)ethylamine, also known as 3,5-difluoroamphetamine (3,5-DFA), is a synthetic compound that belongs to the class of amphetamines. It has an empirical formula of C8H9F2N and a molecular weight of 157.16 .


Molecular Structure Analysis

The molecule has a structure characterized by a freely rotating bond, one hydrogen bond acceptor, and two hydrogen bond donors . The polar surface area is 26 Å2, and it has a molar refractivity of 39.3±0.3 cm^3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 175.4±25.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . The enthalpy of vaporization is 41.2±3.0 kJ/mol, and the flash point is 69.0±10.2 °C . The index of refraction is 1.494, and the molar volume is 135.1±3.0 cm^3 .

Scientific Research Applications

Chiral Auxiliaries in Synthesis

1-(3,5-Difluorophenyl)ethylamine and its derivatives are used as chiral auxiliaries in organic synthesis. For example, 1-(2,5-dimethoxyphenyl)ethylamine, a similar compound, has been employed as an effective chiral auxiliary for diastereoselective alkylation of aldimines. The chiral auxiliary facilitates the synthesis of enantiomerically pure compounds by allowing for the selective formation of one stereoisomer over another (Kohara, Hashimoto, & Saigo, 1999).

High-Performance Liquid Chromatography (HPLC)

Derivatives of 1-(3,5-Difluorophenyl)ethylamine, like 1-(α-naphthyl)ethylamine, have been used to create chiral stationary phases for HPLC. These specialized stationary phases enable the separation of chiral compounds, which is crucial in areas such as pharmaceuticals where the different enantiomers of a drug can have drastically different effects (Däppen, Meyer, & Arm, 1986).

Mass Spectrometry Studies

In mass spectrometry, understanding the behavior of compounds like 1-(3,5-Difluorophenyl)ethylamine is essential for interpreting data. Research on protonated ethylamine, a structurally related compound, provides insights into the dissociation pathways and mechanisms in the gas phase, which is fundamental in the field of analytical chemistry (Bouchoux, Djazi, Nguyen, & Tortajada, 1996).

Polymorphism in Pharmaceuticals

Compounds structurally related to 1-(3,5-Difluorophenyl)ethylamine, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, are investigated for their polymorphic forms. Understanding polymorphism is critical in pharmaceuticals, as different forms can have different physical properties, affecting the drug's stability and bioavailability (Vogt, Williams, Johnson, & Copley, 2013).

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1-(3,5-Difluorophenyl)ethylamine . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

1-(3,5-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIXPIMMHGCRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382502
Record name 1-(3,5-Difluorophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)ethanamine

CAS RN

321318-29-0
Record name 3,5-Difluoro-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321318-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-1-(3,5-Difluorophenyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred mixture of 3′,5′-difluoroacetophenone (86.8 g, 0.556 mol) and 2 M NH3 in EtOH (1.4 L, 2.8 mol) was added titanium(IV) isopropoxide (326 mL, 1.11 mol) dropwise over 15 min stirring was continued at ambient temperature for 20 h. The mixture was cooled in an ice-water bath and sodium borohydride (31.5 g, 0.834 mol) was added in portions over 60 min. The reaction mixture was stirred for an additional 1 h, and then quenched with aqueous NH4OH (2 M, 1.3 L) followed by EtOAc (1 L). The resulting mixture was aged for 18 h and filtered through a pad of celite, washing with EtOAc (1 L). To the filtrate was added EtOAc (2 L) and H2O (1 L) containing NaCl (ca. 100 g). The mixture was shaken and allowed to separate. The organic layer was concentrated in vacuo to a volume of about 500 mL and partitioned between EtOAc (2 L) and saturated aqueous Na2CO3 (300 mL). The organic layer was dried (Na2SO4), filtered, and concentrated in vacuo to give the title compound. MS: m/z=182 (M+CH3CN−NH2).
Quantity
86.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Quantity
326 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Mei, J Han, KD Klika, K Izawa, T Sato… - European journal of …, 2020 - Elsevier
Fluorine-containing amino acids are becoming increasingly prominent in new drugs due to two general trends in the modern pharmaceutical industry. Firstly, the growing acceptance of …
Number of citations: 160 www.sciencedirect.com
J Kobayashi, H Hirasawa, T Ozawa, T Ozawa… - Bioorganic & Medicinal …, 2017 - Elsevier
Transient receptor potential melastatin 8 (TRPM8) is activated by innocuous cold and chemical substances, and antagonists of this channel have been considered to be effective for …
Number of citations: 15 www.sciencedirect.com
J Kobayashi, H Hirasawa, Y Fujimori… - Bioorganic & Medicinal …, 2021 - Elsevier
Transient receptor potential melastatin 8 (TRPM8), a temperature-sensitive ion channel responsible for detecting cold, is an attractive molecular target for the treatment of pain and other …
Number of citations: 8 www.sciencedirect.com
小林淳一 - (No Title), 2021 - my-pharm.ac.jp
による頻尿が起こりにくいことも報告されている. 10) b) 蓄尿時に原因不明の膀胱平滑筋の不随意収縮を呈する疾患 c) 頻尿と膀胱痛を併発する症候群 d) 膀胱を生理食塩水等で伸展させた際に生じる…
Number of citations: 3 www.my-pharm.ac.jp

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